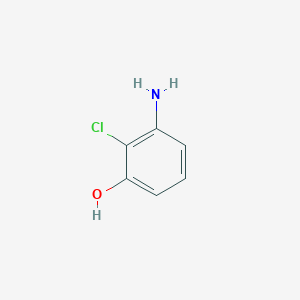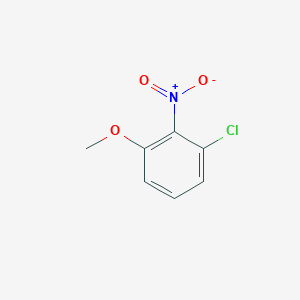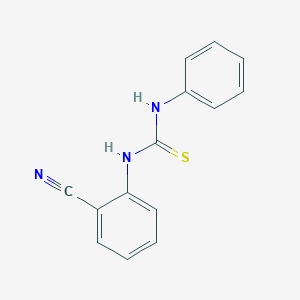
N-(2-cyanophenyl)-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-N'-phenylthiourea, also known as CPTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用机制
The mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(2-cyanophenyl)-N'-phenylthiourea has been found to inhibit the activity of various enzymes, including tyrosine kinase, DNA topoisomerase, and HIV-1 reverse transcriptase. It has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
生化和生理效应
N-(2-cyanophenyl)-N'-phenylthiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. N-(2-cyanophenyl)-N'-phenylthiourea has also been found to have antiviral and antimicrobial properties, making it a potential candidate for the development of new drugs. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
实验室实验的优点和局限性
One advantage of using N-(2-cyanophenyl)-N'-phenylthiourea in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research, making it a promising candidate for use in various experiments. However, one limitation of using N-(2-cyanophenyl)-N'-phenylthiourea is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many future directions for research on N-(2-cyanophenyl)-N'-phenylthiourea. One potential area of research is the development of new drugs based on the antitumor, antiviral, and antimicrobial properties of N-(2-cyanophenyl)-N'-phenylthiourea. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanophenyl)-N'-phenylthiourea and its effects on various biological processes. Furthermore, the use of N-(2-cyanophenyl)-N'-phenylthiourea as a fluorescent probe and ligand for metal complexes may have potential applications in various fields of science.
合成方法
The synthesis of N-(2-cyanophenyl)-N'-phenylthiourea involves the reaction of aniline with potassium thiocyanate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The yield of N-(2-cyanophenyl)-N'-phenylthiourea can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
科学研究应用
N-(2-cyanophenyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antiviral, and antimicrobial properties, making it a promising candidate for use in the development of new drugs. N-(2-cyanophenyl)-N'-phenylthiourea has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, N-(2-cyanophenyl)-N'-phenylthiourea has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
属性
CAS 编号 |
92165-07-6 |
|---|---|
产品名称 |
N-(2-cyanophenyl)-N'-phenylthiourea |
分子式 |
C14H11N3S |
分子量 |
253.32 g/mol |
IUPAC 名称 |
1-(2-cyanophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3S/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18) |
InChI 键 |
URXIJEGTYRMMJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



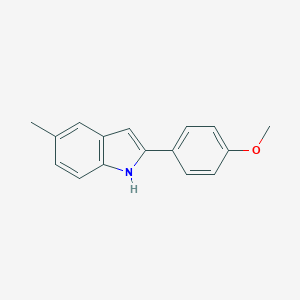
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
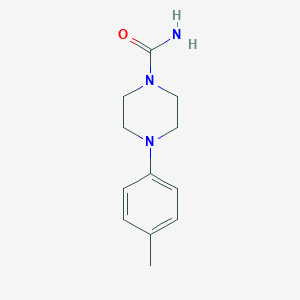
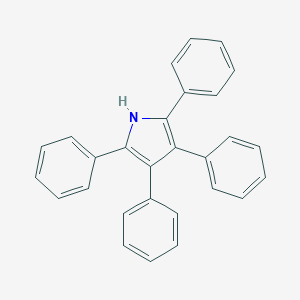
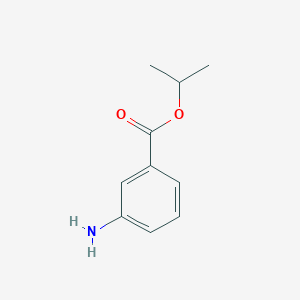
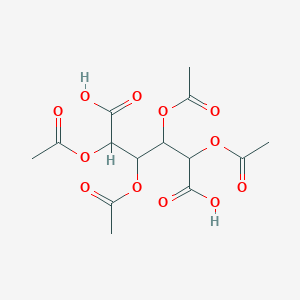
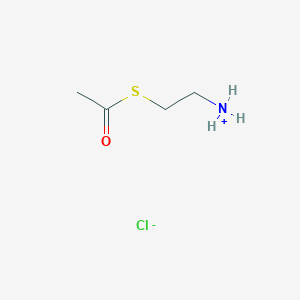
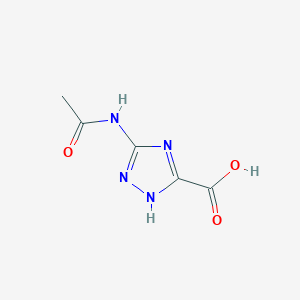
![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)
![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)
